1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
Description
1-(4-Bromobenzenesulfonyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a structurally complex compound featuring three distinct moieties:
- A 4-bromobenzenesulfonyl group, which introduces electron-withdrawing effects, enhancing metabolic stability and influencing binding affinity in biological systems.
- A 1,2,4-oxadiazole ring substituted with a thiophen-2-yl group, a heterocyclic system known for its role as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation .
The bromine atom on the benzene ring likely enhances lipophilicity and may contribute to halogen bonding in target interactions. The thiophene moiety, being π-electron-rich, could facilitate charge-transfer interactions in materials science applications or modulate receptor binding in medicinal chemistry contexts.
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)17-19-16(20-24-17)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCGOOILOQEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazide with a carboxylic acid derivative.
Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation with 4-bromobenzenesulfonyl chloride: The final step involves the sulfonylation of the piperidine nitrogen with 4-bromobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The bromine atom on the benzenesulfonyl group can be substituted with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or neurotransmission.
Comparison with Similar Compounds
Prenoxdiazine Hydrochloride (CAS: 982-43-4)
- Structure : Features a 1,2,4-oxadiazole ring linked to a piperidine core, but substituted with a diphenylethyl group instead of thiophene and sulfonyl groups.
- Properties: Bioactivity: Used as an antitussive agent, targeting cough reflexes . Safety: Classified as a questionable carcinogen with tumorigenic data in experimental models .
- Comparison: The absence of a sulfonyl group in Prenoxdiazine reduces its metabolic stability compared to the target compound. The bromine and thiophene in the target compound may enhance target specificity in therapeutic applications.
5-{1-[(4-Bromophenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Structure : Contains a piperidine ring with a bromophenyl-acetyl group and a triazolone moiety .
- The sulfonyl group in the target compound may improve solubility in polar solvents.
Heterocyclic Analogues with Thiophene Substitutions
1-Phenyl-3-(4-Nitrophenyl)-5-(2-Thienyl)-2-Pyrazoline
- Structure : Substituted pyrazoline core with thiophene and nitrophenyl groups .
- Properties :
- Applications : Studied for electroluminescent properties due to the conjugated thiophene-pyrazoline system.
- The nitro group in this compound introduces strong electron-withdrawing effects, whereas the bromine in the target compound offers milder electronic modulation.
Solubility and Stability
| Compound | Key Substituents | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Sulfonyl, Br, Thiophene | Moderate (polar aprotic solvents) | High (sulfonyl and oxadiazole enhance stability) |
| Prenoxdiazine Hydrochloride | Diphenylethyl, Oxadiazole | Low (lipophilic) | Moderate |
| 1-Phenyl-3-(4-Nitrophenyl)-5-(Thienyl) | Nitrophenyl, Pyrazoline | Low (crystalline) | Low (nitro group prone to reduction) |
Biological Activity
1-(4-Bromobenzenesulfonyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a compound that combines piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.39 g/mol. The structure includes a piperidine ring substituted with a bromobenzenesulfonyl group and an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN3O3S |
| Molecular Weight | 458.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1090528-71-4 |
Antimicrobial Activity
Research indicates that compounds containing piperidine and oxadiazole structures exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The introduction of the bromobenzenesulfonyl group may enhance this activity through increased lipophilicity and better membrane penetration.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may exhibit strong inhibitory effects on AChE, with IC50 values indicating potent activity .
Binding Affinity Studies
Bovine serum albumin (BSA) binding studies have been conducted to assess the pharmacokinetic properties of the compound. The binding affinity to BSA is essential for understanding the distribution and bioavailability of the drug in vivo. High binding affinity suggests prolonged circulation time in the bloodstream, which is beneficial for therapeutic efficacy .
The biological activity of this compound likely involves multiple mechanisms:
- Interaction with Target Enzymes : The sulfonamide moiety may interact with active sites on target enzymes, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the bromobenzenesulfonyl group may facilitate interaction with bacterial membranes, leading to cell lysis.
- Oxidative Stress Induction : Oxadiazole derivatives are known to induce oxidative stress in microbial cells, contributing to their antimicrobial activity.
Study 1: Antimicrobial Efficacy
In a study evaluating various synthesized piperidine derivatives, including those similar to our compound, researchers found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported varying degrees of activity with some compounds achieving IC50 values as low as 2.14 µM against E. coli .
Study 2: AChE Inhibition
Another investigation focused on the inhibition of AChE by synthesized oxadiazole-piperidine hybrids. Results indicated that several compounds exhibited strong inhibition with IC50 values ranging from 0.63 µM to over 10 µM depending on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
